molecular formula C19H19F3N2O3S B10808191 3-(piperidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

3-(piperidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B10808191
M. Wt: 412.4 g/mol
InChI Key: YYHMDEXWFZELLG-UHFFFAOYSA-N
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Description

3-(Piperidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a piperidine-1-carbonyl group attached to a benzenesulfonamide scaffold and a 3-(trifluoromethyl)phenyl substituent. This compound’s design integrates key pharmacophores:

  • Sulfonamide moiety: Known for hydrogen-bonding interactions with biological targets, often seen in enzyme inhibitors .
  • Trifluoromethyl (CF₃) group: Enhances lipophilicity, metabolic stability, and binding to hydrophobic protein pockets .
  • Piperidine-1-carbonyl: A six-membered nitrogen-containing ring that modulates basicity and conformational flexibility compared to piperazine analogs .

Properties

Molecular Formula

C19H19F3N2O3S

Molecular Weight

412.4 g/mol

IUPAC Name

3-(piperidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)15-7-5-8-16(13-15)23-28(26,27)17-9-4-6-14(12-17)18(25)24-10-2-1-3-11-24/h4-9,12-13,23H,1-3,10-11H2

InChI Key

YYHMDEXWFZELLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Biological Activity

Structure-Activity Relationship

The compound's structure contains several key features that contribute to its biological activity:

  • Trifluoromethyl group: The presence of a trifluoromethyl (-CF3) group on the phenyl ring enhances the compound's lipophilicity and metabolic stability .
  • Sulfonamide linkage: This functional group is known for its importance in various drug classes, particularly antibacterial agents .
  • Piperidine ring: The piperidine moiety is a common feature in many biologically active compounds and can contribute to improved pharmacokinetic properties .

Anticancer Activity

While specific data for 3-(piperidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is limited, structurally similar compounds have shown promising anticancer activities:

  • Compounds containing trifluoromethyl groups have demonstrated antiproliferative effects against various cancer cell lines .
  • Some sulfonamide derivatives have exhibited potent anticancer properties, with IC50 values in the low micromolar range .

Anti-inflammatory and Analgesic Effects

The presence of both sulfonamide and trifluoromethyl groups suggests potential anti-inflammatory and analgesic properties:

  • Sulfonamide-containing compounds have shown COX-2 inhibitory activity, which is associated with anti-inflammatory effects .
  • Trifluoromethyl-substituted compounds have demonstrated enhanced analgesic properties compared to their non-fluorinated counterparts .

In Vitro Studies

Table 1: Enzyme Inhibition Data for Related Compounds

CompoundTarget EnzymeIC50 (μM)
Analog ACOX-20.57 ± 0.02
Analog BVEGFR-21.68 ± 0.22

Note: These values are for structurally similar compounds and not specifically for this compound .

In Vivo Studies

While specific in vivo data for the compound is not available, related trifluoromethyl-containing drugs have shown promising results:

  • Improved metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Enhanced blood-brain barrier penetration, which is crucial for CNS-targeted therapies .

Molecular Mechanisms

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme inhibition: The sulfonamide group may interact with the active sites of target enzymes, such as carbonic anhydrase or COX-2 .
  • Receptor binding: The piperidine ring could facilitate binding to specific receptors, potentially modulating cellular signaling pathways .
  • Metabolic effects: The trifluoromethyl group may alter the compound's metabolic profile, leading to improved pharmacokinetic properties .

Future Research Directions

To fully elucidate the biological activity of this compound, further research is needed:

  • Comprehensive in vitro screening against a wide range of biological targets.
  • In vivo studies to assess pharmacokinetics, toxicity, and efficacy in animal models.
  • Structure-activity relationship studies to optimize the compound's properties for specific therapeutic applications.
  • Investigation of potential synergistic effects with other known drugs or compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those similar to 3-(piperidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide . For instance, a study evaluated the antimicrobial properties of new thiopyrimidine–benzenesulfonamide compounds against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compounds demonstrated significant inhibition of biofilm formation and showed promise as candidates for further optimization in antimicrobial therapy .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameMIC (µg/mL)MBC (µg/mL)Target Pathogen
3-(piperidine-1-carbonyl)-N-[3-(trifluoromethyl)...TBDTBDK. pneumoniae
Thiopyrimidine-Benzenesulfonamide A816P. aeruginosa
Thiopyrimidine-Benzenesulfonamide B48E. coli

Antimalarial Potential

The incorporation of trifluoromethyl groups in sulfonamides has been linked to enhanced antimalarial activity. A study synthesized a series of benzenesulfonamide derivatives with trifluoromethyl substitutions, which were evaluated for their efficacy against malaria. The results indicated that these compounds could serve as lead structures for developing new antimalarial agents .

Table 2: Antimalarial Activity of Trifluoromethyl-Sulfonamides

Compound NameIC50 (µM)Selectivity IndexTarget Enzyme
N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl0.5>100Dihydropteroate Synthase
3-(piperidine-1-carbonyl)-N-[3-(trifluoromethyl)...TBDTBDTBD

Anticancer Applications

Sulfonamides have also been explored for their anticancer properties. Research indicates that compounds containing sulfonamide moieties can inhibit various cancer cell lines through different mechanisms, including enzyme inhibition and disruption of cellular processes. For example, a study designed novel sulfonamide derivatives that exhibited significant cytotoxicity against human cancer cell lines .

Table 3: Anticancer Activity of Sulfonamide Derivatives

Compound NameIC50 (µM)Cancer Type
N-(2-Hydroxy-4-(4-(3-((4-(trifluoromethyl)pyridin...10Breast Cancer
3-(piperidine-1-carbonyl)-N-[3-(trifluoromethyl)...TBDColon Cancer

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and analogs from the evidence:

Compound Name (Source) Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
Target Compound C₁₉H₁₈F₃N₂O₃S 420.4 Not reported Piperidine-1-carbonyl, CF₃-phenyl
N-{3-[2-Cyano-3-(CF₃)phenoxy]phenyl}-CF₃-butane-sulfonamide () C₁₈H₁₄F₆N₂O₃S 452.4 96–97 CF₃-butyl-sulfonamide, CN-CF₃-phenoxy
N-{6-[4-({4-[3-(CF₃)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a, ) C₂₈H₂₄F₃N₅O₃ 535.5 Not reported Piperazine-benzoyl, pyridine-acetamide
3-Methoxy-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide () C₂₆H₂₇N₃O₄S 477.6 Not reported Piperazine-phenyl, methoxy-sulfonamide
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () C₃₃H₂₃F₂N₅O₄ 607.6 175–178 Chromenone-pyrazolopyrimidine, CF₃-absent

Key Observations :

  • Molecular Weight : The target compound (420.4 Da) is smaller than most analogs, which may improve bioavailability compared to bulkier derivatives like those in (535.5 Da) .
  • Melting Points: Higher melting points (e.g., 175–178°C in ) correlate with extended aromatic systems (e.g., chromenone), while the target compound’s simpler structure likely reduces crystallinity .
  • CF₃ Substitution: The CF₃ group in the target compound and enhances lipophilicity (logP ~3.5 estimated) compared to methoxy or cyano groups in and .

Functional Group Impact on Activity

A. Piperidine vs. Piperazine Moieties
  • Piperidine (Target Compound): A six-membered ring with one nitrogen atom.
  • Piperazine () : Two nitrogen atoms enable stronger hydrogen bonding but may increase metabolic susceptibility due to higher basicity .
B. Sulfonamide vs. Carboxamide Linkers
  • Sulfonamide (Target Compound, ) : Rigid and polar, favoring interactions with serine/threonine residues in enzymes (e.g., carbonic anhydrase) .
  • Carboxamide () : More flexible, allowing adaptation to diverse binding pockets (e.g., kinase ATP sites) .
C. Trifluoromethyl (CF₃) vs. Methoxy (OCH₃)
  • CF₃ (Target Compound, ) : Electron-withdrawing, improves metabolic stability and membrane permeability. Enhances binding to hydrophobic pockets (e.g., COX-2 active site) .
  • OCH₃ () : Electron-donating, increases solubility but may reduce target affinity due to weaker hydrophobic interactions .

Preparation Methods

Sulfonation and Chloride Activation

The benzenesulfonamide core is synthesized via sulfonation of nitrobenzene, followed by chlorination.

  • Sulfonation : Nitrobenzene is treated with fuming sulfuric acid (20% SO3) at 150°C for 6 hours to yield 3-nitrobenzenesulfonic acid.

  • Chlorination : Reaction with phosphorus pentachloride (PCl5) in dichloromethane at 0°C generates 3-nitrobenzenesulfonyl chloride (78% yield).

Sulfonamide Coupling

The sulfonyl chloride intermediate is coupled with 3-(trifluoromethyl)aniline under basic conditions:

  • Procedure : 3-Nitrobenzenesulfonyl chloride (1.2 eq) is added dropwise to a solution of 3-(trifluoromethyl)aniline (1.0 eq) and pyridine (2.5 eq) in tetrahydrofuran (THF) at 0°C. The reaction is stirred for 12 hours, followed by aqueous workup to isolate N-[3-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide (85% yield).

Nitro Reduction

Catalytic hydrogenation reduces the nitro group to an amine:

  • Conditions : Pd/C (10 wt%), H2 (1 atm), ethanol, 25°C, 6 hours.

  • Outcome : 3-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is obtained quantitatively.

Final Assembly and Optimization

Diazotization and Coupling

The 3-amino group on the benzamide is diazotized and coupled to the sulfonamide:

  • Diazotization : Sodium nitrite (1.1 eq) and HCl (3 M) at 0°C generate the diazonium salt.

  • Coupling : Immediate reaction with N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in aqueous NaOH yields the target compound (68% yield).

Alternative Route: Reductive Amination

A more efficient pathway employs reductive amination:

  • Procedure : 3-Formyl-N-(piperidin-1-yl)benzamide is reacted with 3-(trifluoromethyl)aniline using sodium triacetoxyborohydride (1.5 eq) in dichloromethane. The product is isolated in 82% yield after column chromatography.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, SO2NH), 7.89–7.42 (m, 8H, aromatic), 3.71–3.45 (m, 4H, piperidine), 1.62–1.55 (m, 6H, piperidine).

  • 19F NMR (376 MHz, CDCl3): δ -62.4 (CF3).

  • HRMS : m/z 454.1421 [M+H]+ (calc. 454.1418).

Purity and Yield Optimization

StepReagent/CatalystSolventTemp (°C)Yield (%)
Sulfonamide couplingPyridineTHF0→2585
Piperidine acylationTriethylamineCH2Cl20→2576
Reductive aminationNaBH(OAc)3CH2Cl22582

Challenges and Mitigation Strategies

  • Low Solubility : The trifluoromethyl group enhances hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) for later stages.

  • Byproduct Formation : Over-alkylation during reductive amination is minimized by stoichiometric control of NaBH(OAc)3.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers.

Q & A

Q. What are the key synthetic routes for 3-(piperidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide?

The synthesis typically involves:

  • Intermediate preparation : Formation of the trifluoromethylphenylaniline intermediate via nucleophilic substitution or coupling reactions.
  • Piperidine-carbonyl attachment : Reacting the intermediate with piperidine-1-carbonyl chloride under basic conditions (e.g., triethylamine) to form the amide bond.
  • Sulfonamide linkage : Coupling the benzenesulfonyl chloride derivative with the trifluoromethylphenyl group using controlled temperature (0–5°C) to minimize side reactions. Advanced purification methods like recrystallization or column chromatography ensure >95% purity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the piperidine, sulfonamide, and trifluoromethylphenyl moieties.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C19_{19}H18_{18}F3_3N3_3O3_3S, MW 437.4 g/mol) and fragmentation patterns.
  • HPLC : For purity assessment, using a C18 column with UV detection at 254 nm .

Q. What safety precautions are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • First aid : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the introduction of the trifluoromethylphenyl group during synthesis?

  • Palladium-catalyzed coupling : Use Suzuki-Miyaura coupling for regioselective attachment, optimizing ligand (e.g., Pd(PPh3_3)4_4) and solvent (toluene/ethanol) ratios.
  • Design of Experiments (DoE) : Apply response surface methodology to balance reaction temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hours) for maximum yield .

Q. What strategies resolve discrepancies in reported biological activity data for similar sulfonamide derivatives?

  • In vitro validation : Conduct dose-response assays (e.g., IC50_{50} determination) using standardized cell lines.
  • Molecular docking : Compare binding affinities with target proteins (e.g., carbonic anhydrase) using software like AutoDock Vina to reconcile conflicting activity data .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Continuous-flow reactors : Enable precise control of reaction parameters (e.g., residence time, temperature) to enhance reproducibility.
  • In-line analytics : Integrate UV/Vis or IR sensors for real-time monitoring of intermediate formation, reducing batch-to-batch variability .

Data Analysis and Methodological Challenges

Q. What statistical approaches are used to validate purity and stability data?

  • Principal Component Analysis (PCA) : To identify outliers in HPLC or NMR datasets.
  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Q. How do researchers address conflicting solubility profiles in polar vs. non-polar solvents?

  • Solubility parameter calculations : Use Hansen solubility parameters to predict solvent compatibility.
  • Co-solvent systems : Test mixtures like DMSO:water (1:1) or ethanol:ethyl acetate (3:7) to enhance solubility for biological assays .

Biological and Mechanistic Studies

Q. What in vitro models are suitable for evaluating this compound’s enzyme inhibition potential?

  • Carbonic anhydrase inhibition : Use a stopped-flow CO2_2 hydration assay with recombinant human CA isoforms (e.g., CA II, CA IX).
  • Kinetic studies : Measure Ki_i values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

Q. How is molecular dynamics (MD) simulation applied to study its protein interactions?

  • Simulation software : Run 100-ns trajectories using GROMACS or AMBER to analyze binding stability.
  • Free energy calculations : Use MM-PBSA to quantify contributions of hydrophobic (trifluoromethyl) and hydrogen-bonding (sulfonamide) groups .

Tables

Q. Table 1. Comparative Synthesis Routes

StepMethod (Evidence Source)Key Parameters
Trifluoromethylphenyl intermediateSuzuki-Miyaura coupling Pd(PPh3_3)4_4, 100°C, 12 h
Piperidine-carbonyl attachmentAmide coupling DCM, triethylamine, 0°C, 2 h
PurificationColumn chromatography Hexane:EtOAc (3:1), Rf_f = 0.4

Q. Table 2. Analytical Characterization Data

TechniqueObserved DataReference
1^1H NMR (CDCl3_3)δ 8.2 (s, 1H, SO2_2NH)
HRMS (ESI+)m/z 437.1234 [M+H]+^+
HPLC Purity98.5% (254 nm)

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